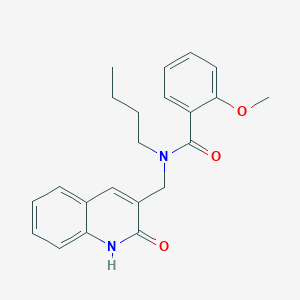
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide, also known as BQ-788, is a selective antagonist of the endothelin B (ETB) receptor. ETB receptors are G protein-coupled receptors that are found in various tissues and play a crucial role in regulating vascular tone, cell proliferation, and inflammation. BQ-788 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
作用機序
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide selectively binds to the ETB receptor and blocks the binding of endothelin-1 (ET-1), a potent vasoconstrictor peptide. The ETB receptor is expressed on various cell types, including endothelial cells, smooth muscle cells, and immune cells. Activation of the ETB receptor by ET-1 leads to the release of nitric oxide (NO) and prostacyclin (PGI2), which cause vasodilation and inhibit platelet aggregation. In addition, ETB receptor activation also leads to the clearance of ET-1 from the circulation, thus preventing its harmful effects.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to increase the production of NO and PGI2, which cause vasodilation and inhibit platelet aggregation. In addition, N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of immune cells in various tissues.
実験室実験の利点と制限
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has several advantages and limitations for lab experiments. The main advantage of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide is its high selectivity for the ETB receptor, which allows for the specific targeting of this receptor in various tissues. Moreover, N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been extensively studied in various in vitro and in vivo models, which makes it a well-established tool for research. However, the main limitation of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide is its low solubility in aqueous solutions, which can limit its use in certain experiments. Moreover, N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has a relatively short half-life in vivo, which can limit its therapeutic efficacy in certain diseases.
将来の方向性
There are several future directions for the research on N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide. One of the main areas of research is the development of more potent and selective ETB receptor antagonists, which can have better therapeutic efficacy in various diseases. Moreover, the role of the ETB receptor in various diseases, including cancer, cardiovascular diseases, and neurological disorders, needs to be further elucidated. In addition, the potential side effects of ETB receptor antagonists, including the risk of hypotension and bleeding, need to be carefully evaluated in clinical trials. Finally, the development of novel drug delivery systems, such as nanoparticles and liposomes, can enhance the bioavailability and therapeutic efficacy of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide.
合成法
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide can be synthesized using various methods, including solid-phase peptide synthesis, solution-phase synthesis, and microwave-assisted synthesis. The most commonly used method for synthesizing N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide is solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified using various chromatographic techniques.
科学的研究の応用
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and metastasis of various cancer cells, including breast cancer, prostate cancer, and melanoma. In addition, N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to have beneficial effects in cardiovascular diseases, including hypertension, atherosclerosis, and heart failure. Moreover, N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to have neuroprotective effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
N-butyl-2-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-3-4-13-24(22(26)18-10-6-8-12-20(18)27-2)15-17-14-16-9-5-7-11-19(16)23-21(17)25/h5-12,14H,3-4,13,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLBXUJCZZBUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-methoxy-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7719688.png)

![ethyl 4-({N'-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7719692.png)
![N-(2-Fluorophenyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B7719695.png)

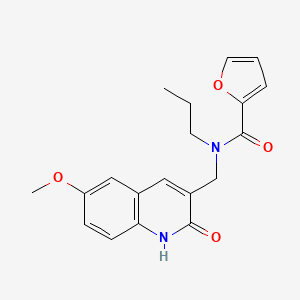

![3,4,5-triethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719717.png)

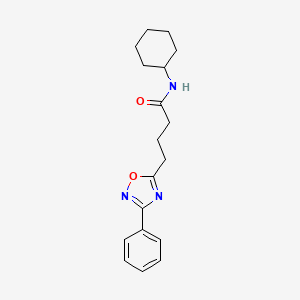
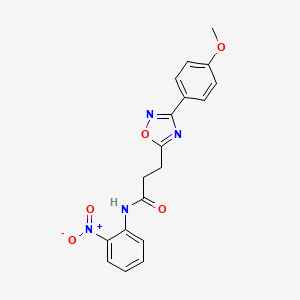
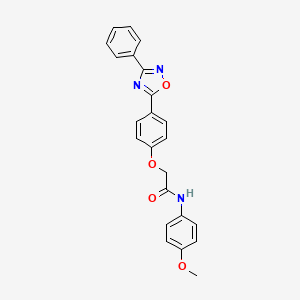
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7719752.png)